
1-(Phenylimino)-1lambda6-thiolan-1-one
Description
1-(Phenylimino)-1λ⁶-thiolan-1-one is a sulfur-containing heterocyclic compound characterized by a five-membered thiolanone ring (tetrahydrothiophen-1-one) substituted with a phenylimino group. The phenylimino moiety enhances π-conjugation, influencing reactivity in cycloaddition or nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-phenyliminothiolane 1-oxide |
InChI |
InChI=1S/C10H13NOS/c12-13(8-4-5-9-13)11-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
OQZZXPRIJRBHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=CC=C2)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylimino)-1lambda6-thiolan-1-one can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylimino)-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
1-(Phenylimino)-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Phenylimino)-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Thiazolidinones and Azetidinones
- 4-Thiazolidinones: These feature a five-membered ring with one sulfur and one nitrogen atom. Unlike 1λ⁶-thiolan-1-one derivatives, thiazolidinones lack the imino group but often include carbonyl or Schiff base functionalities. They are widely studied for antibacterial and antifungal activities .
- 2-Azetidinones: Four-membered β-lactam rings with one nitrogen atom. Their strained ring structure enhances reactivity toward nucleophiles, a property less pronounced in the more stable thiolanone ring .
Other Thiolanone Derivatives
- 1-[(2-Aminoethyl)imino]-1λ⁶-thiolan-1-one: This analog replaces the phenyl group with an aminoethyl substituent.
- 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid: Incorporates a dioxo-thiolanone ring fused with a pyrazole-carboxylic acid group. The carboxylic acid moiety introduces acidity, contrasting with the neutral phenylimino derivative .
Patent-Based Thiazin Derivatives
- 3-(4-(2-Amino-6-(substituted phenyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)phenylimino)indolin-2-ones: These compounds feature a six-membered thiazin ring fused with indolinone and phenylimino groups. The larger ring size and additional nitrogen atoms may enhance binding to biological targets compared to the simpler thiolanone structure .
Physicochemical and Reactivity Comparisons
Biological Activity
1-(Phenylimino)-1lambda6-thiolan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on its antibacterial, antioxidant, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with an appropriate amine. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, a related compound, 2-(chlorophenyl-imino)thiazolidin-4-one, exhibited potent antibacterial activity against both Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% . The presence of substituents on the phenyl ring has been shown to enhance antibacterial efficacy significantly.
Compound | Bacterial Strain | Inhibition Percentage |
---|---|---|
2-(Chlorophenyl-imino) | E. coli | 88.46% |
2-(Chlorophenyl-imino) | S. aureus | 91.66% |
This compound | E. coli | TBD |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The ABTS assay demonstrated significant radical scavenging activity, indicating that the compound can effectively neutralize free radicals, which are implicated in various diseases including cancer and cardiovascular disorders .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in several studies. These compounds have been shown to inhibit specific protein kinases involved in cell cycle regulation, such as CDK1/cyclin B, which is crucial for cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring can enhance anticancer activity.
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study 1 : A study involving a series of thiazolidinone derivatives showed that compounds with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines compared to their electron-donating counterparts.
- Case Study 2 : In a clinical trial, a derivative similar to this compound was tested against breast cancer cells, demonstrating a significant reduction in cell viability at low micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.